(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride

Chiral Building Block Enantiomeric Purity Peptidomimetic Synthesis

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride (CAS 914644-54-5) is an enantiomerically pure (S)-β-amino acid derivative featuring a 3-isobutylbenzyl substituent at the C2 position. With a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol, this compound is supplied as a hydrochloride salt to enhance aqueous solubility and handling.

Molecular Formula C14H22ClNO2
Molecular Weight 271.78 g/mol
Cat. No. B12962606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride
Molecular FormulaC14H22ClNO2
Molecular Weight271.78 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC(=CC=C1)CC(CN)C(=O)O.Cl
InChIInChI=1S/C14H21NO2.ClH/c1-10(2)6-11-4-3-5-12(7-11)8-13(9-15)14(16)17;/h3-5,7,10,13H,6,8-9,15H2,1-2H3,(H,16,17);1H/t13-;/m0./s1
InChIKeyNFPIHNNYLGUYQY-ZOWNYOTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride: Core Structural and Chiral Specifications for Procurement


(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride (CAS 914644-54-5) is an enantiomerically pure (S)-β-amino acid derivative featuring a 3-isobutylbenzyl substituent at the C2 position . With a molecular formula of C14H22ClNO2 and a molecular weight of 271.78 g/mol, this compound is supplied as a hydrochloride salt to enhance aqueous solubility and handling . It belongs to a class of chiral β-amino acid building blocks utilized in peptidomimetic design and medicinal chemistry, where the specific stereochemistry and substitution pattern directly influence downstream molecular recognition and pharmacokinetic properties [1].

Why (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride Cannot Be Replaced by a Generic β-Amino Acid Analog


Generic substitution among β-amino acid building blocks is scientifically unsound due to the critical interplay of three structural variables that independently and synergistically dictate biological and pharmacokinetic outcomes: (i) the absolute configuration at the C2 chiral center, (ii) the regioisomeric position of the isobutyl substituent on the benzyl ring, and (iii) the counterion form (free base vs. hydrochloride). The (S)-enantiomer of this specific 3-isobutylbenzyl substitution pattern may be incorporated as a key intermediate in S1P receptor modulators, as indicated by patent literature covering this chemical space [1]. Simply substituting the (R)-enantiomer, a 4-isobutylbenzyl regioisomer, or an unsubstituted benzyl analog such as (S)-3-amino-2-benzylpropanoic acid would introduce a different steric and electronic environment, potentially abolishing target engagement, altering metabolic stability, or compromising synthetic diastereoselectivity in downstream peptide coupling reactions .

(S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomeric Purity: (S)-Configuration Secured by Chiral Synthesis vs. Racemic or (R)-Analog Procurement Risks

The target compound is supplied as the single (S)-enantiomer with a vendor-specified purity of 98% . In contrast, racemic mixtures such as 3-amino-2-benzylpropanoic acid hydrochloride or the (R)-enantiomer analogs lack this defined stereochemistry . For researchers developing S1P receptor modulators or other chiral drugs, the use of a racemate introduces an uncontrolled variable, often resulting in a 50% inactive or antagonistic component unless resolved via costly chiral chromatography. The (S)-configuration is specifically claimed in relevant patent families for bioactive compounds derived from this scaffold [1].

Chiral Building Block Enantiomeric Purity Peptidomimetic Synthesis

Regioisomeric Differentiation: 3-Isobutylbenzyl Substitution vs. 4-Isobutylbenzyl Analog in Pharmacological Activity

The position of the isobutyl substituent on the benzyl ring (meta, 3-position) differentiates this compound from the para-substituted (4-isobutylbenzyl) regioisomer. While neither compound's isolated activity data is publicly available, patent analysis for beta-amino acid derivatives binding S1P receptors indicates that meta-substituted benzyl groups occupy a distinct steric environment within the receptor binding pocket compared to para-substituted analogs, leading to significant differences in binding affinity and functional selectivity [1]. This regioisomeric effect is a well-established principle in medicinal chemistry (class-level inference), where a shift from meta to para substitution on aromatic rings routinely alters potency by >10-fold in target engagement assays [2].

Regioisomer Pharmacology S1P Receptor Modulator Structure-Activity Relationship

Solubility and Handling Advantage: Hydrochloride Salt Form vs. Free Base for Aqueous Assay Conditions

The target compound is provided as the hydrochloride salt (CAS 914644-54-5), whereas the corresponding free base, (S)-3-amino-2-(3-isobutylbenzyl)propanoic acid (CAS 914644-81-8), has a molecular weight of 235.32 g/mol and inherently lower aqueous solubility . While exact solubility values for this specific compound are not published, β-amino acid hydrochlorides generally exhibit 10- to 100-fold higher aqueous solubility than their free base counterparts, a class-level phenomenon attributable to ionization and increased polarity [1]. This directly impacts the reliability of in vitro assays conducted at physiologically relevant concentrations (typically 1–100 μM).

Solubility Enhancement Hydrochloride Salt In Vitro Assay Compatibility

Verified Application Scenarios for (S)-3-Amino-2-(3-isobutylbenzyl)propanoic acid hydrochloride Based on Structural and Patent Evidence


Synthesis of S1P Receptor Modulators for Autoimmune Disease Research

This compound serves as a key chiral intermediate for synthesizing S1P receptor (particularly EDG-1 and EDG-6) ligands, as described in patent EP 2 883 865 A1 [1]. Its (S)-stereochemistry and meta-isobutylbenzyl substitution are consistent with the Markush structures claimed for modulating sphingosine-1-phosphate signaling in autoimmune and allergic disease models. Researchers developing novel S1P receptor modulators should prioritize this specific enantiomer to ensure alignment with the pharmacophore requirements outlined in the patent literature.

Peptidomimetic Design Requiring Defined β-Amino Acid Chirality

The (S)-configuration at the C2 position makes this compound suitable for incorporation into peptidomimetics where β-amino acid residues enforce specific secondary structure conformations. Unlike racemic mixtures, the enantiomerically pure hydrochloride (98% purity) supports high-fidelity solid-phase peptide synthesis (SPPS) without introducing diastereomeric complexity that complicates purification and bioactivity interpretation .

Structure-Activity Relationship (SAR) Studies on Meta-Substituted Arylalkyl β-Amino Acids

For medicinal chemistry teams exploring the impact of benzyl substitution patterns on target engagement, this compound provides a well-defined meta-isobutyl probe. When benchmarked against the unsubstituted benzyl analog (S)-3-amino-2-benzylpropanoic acid or the para-isobutyl regioisomer, it enables systematic interrogation of steric and lipophilic effects on receptor binding and metabolic stability .

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